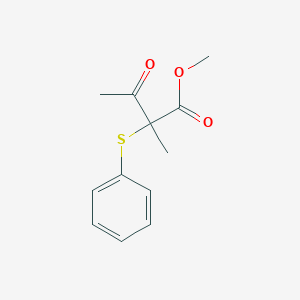
Methyl 2-methyl-3-oxo-2-(phenylsulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-3-oxo-2-(phenylsulfanyl)butanoate is an organic compound with a complex structure that includes a phenylsulfanyl group, a ketone, and an ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-oxo-2-(phenylsulfanyl)butanoate typically involves the reaction of a suitable precursor with phenylsulfanyl reagents under controlled conditions. One common method involves the use of Grignard reagents, which react with carbonyl compounds to form the desired product . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic processes that utilize transition metals. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-3-oxo-2-(phenylsulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 2-methyl-3-oxo-2-(phenylsulfanyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 2-methyl-3-oxo-2-(phenylsulfanyl)butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various biochemical pathways, influencing the compound’s reactivity
Propriétés
Numéro CAS |
82111-72-6 |
|---|---|
Formule moléculaire |
C12H14O3S |
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
methyl 2-methyl-3-oxo-2-phenylsulfanylbutanoate |
InChI |
InChI=1S/C12H14O3S/c1-9(13)12(2,11(14)15-3)16-10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clé InChI |
CDDCQJLMHRHOQD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C(=O)OC)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



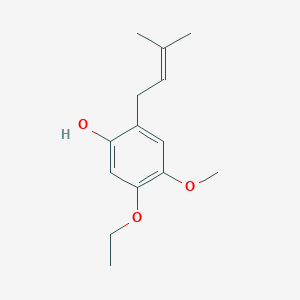
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)
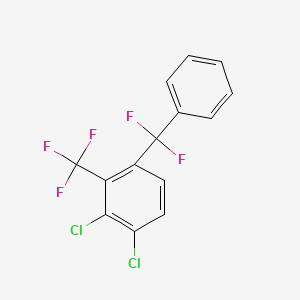

![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
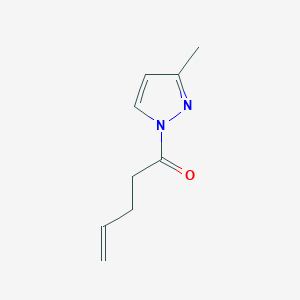


![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)
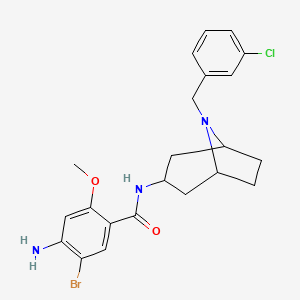

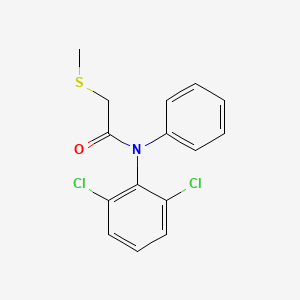
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
